molecular formula C9H12BrNO B2699048 1-Amino-2-(4-bromophenyl)propan-2-ol CAS No. 179821-65-9

1-Amino-2-(4-bromophenyl)propan-2-ol

Cat. No. B2699048
CAS RN: 179821-65-9
M. Wt: 230.105
InChI Key: QJGNVTOFOKTFAU-UHFFFAOYSA-N
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Description

1-Amino-2-(4-bromophenyl)propan-2-ol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a medicine intermediate .


Molecular Structure Analysis

The molecular formula of 1-Amino-2-(4-bromophenyl)propan-2-ol is C9H12BrNO . The exact mass is 229.010223 . The structure includes a bromophenyl group attached to a propan-2-ol group with an amino group .


Physical And Chemical Properties Analysis

1-Amino-2-(4-bromophenyl)propan-2-ol has a density of 1.5±0.1 g/cm3 . It has a boiling point of 349.2±27.0 °C at 760 mmHg . The flash point is 165.0±23.7 °C .

Scientific Research Applications

Corrosion Inhibition

1-Amino-2-(4-bromophenyl)propan-2-ol and related tertiary amines, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds function as anodic inhibitors, forming a protective layer on the metal surface that retards anodic dissolution. Notably, DEAP demonstrated a high inhibition efficiency of 95% at a concentration of 2.5 × 10^−2 M, following the Langmuir isotherm model in adsorption behavior on carbon steel surfaces (Gao, Liang, & Wang, 2007).

Antimicrobial Agents

The synthesis of various substituted phenyl azetidines, including compounds derived from 1-Amino-2-(4-bromophenyl)propan-2-ol, has been explored for potential antimicrobial applications. One such synthesis pathway involves the reduction of 2-(4-bromo phenyl) methyl cyanide to yield 3-amino-2-(4-bromo phenyl) propan-1-ol, which upon further reactions, produces azetidines with antimicrobial properties. These compounds have been characterized and screened for antimicrobial activity, indicating a promising avenue for the development of new antimicrobial agents (Doraswamy & Ramana, 2013).

Drug Synthesis

The compound has also found application in the synthesis of drugs, such as the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963. The synthesis involves the addition of morpholine to alpha-3,4-epoxycarane, with the enantiopure amino alcohol serving as a chiral moderator for the addition of lithium cyclopropylacetylide to an unprotected N-acylketimine. This showcases an efficient route to the drug candidate, highlighting the versatility of 1-Amino-2-(4-bromophenyl)propan-2-ol derivatives in pharmaceutical synthesis (Kauffman et al., 2000).

Environmental and Green Chemistry

Additionally, derivatives of 1-Amino-2-(4-bromophenyl)propan-2-ol synthesized from cardanol and glycerol, industrial waste products, have been evaluated for their photophysical properties for use as fluorescent biomarkers in biodiesel quality control. These compounds demonstrate low acute toxicity to various biological models, suggesting their safe application in environmental monitoring and supporting the principles of green chemistry (Pelizaro et al., 2019).

properties

IUPAC Name

1-amino-2-(4-bromophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGNVTOFOKTFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-(4-bromophenyl)propan-2-ol

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